molecular formula C10H8IN B13185488 4-(Iodomethyl)quinoline

4-(Iodomethyl)quinoline

Cat. No.: B13185488
M. Wt: 269.08 g/mol
InChI Key: TUGIIQFPTFAPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Iodomethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound The quinoline structure consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)quinoline typically involves the iodination of quinoline derivatives. One common method is the reaction of 4-methylquinoline with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Iodomethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness: 4-(Iodomethyl)quinoline is unique due to the presence of the iodomethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for drug development .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

4-(iodomethyl)quinoline

InChI

InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

TUGIIQFPTFAPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CI

Origin of Product

United States

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